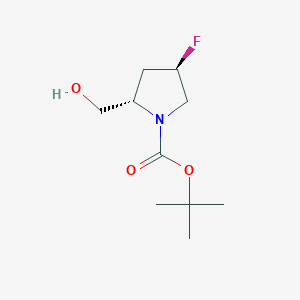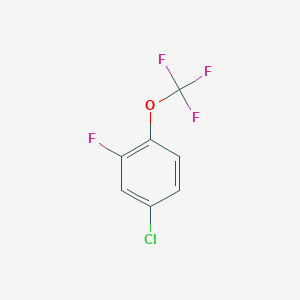
4-Chloro-2-fluoro-1-(trifluoromethoxy)benzene
Overview
Description
“4-Chloro-2-fluoro-1-(trifluoromethoxy)benzene” is a type of aryl trifluoromethyl ether . It can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis .
Synthesis Analysis
The synthesis of (Trifluoromethoxy)benzene can be achieved from 4-chloro-1-(trifluoromethoxy)benzene via a process known as hydrogenolysis . More details about the synthesis process can be found in various scientific articles .Molecular Structure Analysis
The molecular structure of “4-Chloro-2-fluoro-1-(trifluoromethoxy)benzene” has been studied using various techniques such as electron diffraction and spectroscopy, supplemented with ab initio calculations . The exact structure can be found in various chemical databases .Chemical Reactions Analysis
The chemical reactions involving “4-Chloro-2-fluoro-1-(trifluoromethoxy)benzene” are complex and can be found in various scientific articles . For example, 1-trifluoromethoxy-4-(trifluoromethyl)benzene can afford 2-trifluoromethoxy-5-(trifluoromethyl)benzoic acid after lithiation and carboxylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-2-fluoro-1-(trifluoromethoxy)benzene” include a molecular weight of 221.57 , a refractive index of n20/D 1.406 (lit.) , a boiling point of 102 °C (lit.) , and a density of 1.226 g/mL at 25 °C (lit.) .Scientific Research Applications
Geometric Structure and Conformational Properties
4-Chloro-2-fluoro-1-(trifluoromethoxy)benzene has been the subject of structural and conformational studies. In particular, its geometric structure and conformational properties were investigated using gas electron diffraction (GED), quantum chemical calculations, and matrix infrared spectroscopy. The studies concluded that the compound predominantly adopts a perpendicular conformation, with the C-O-C plane perpendicular to the benzene ring, although a small contribution of a planar conformer cannot be excluded (Shishkov et al., 2004).
Application in Polymer Science
The compound has been utilized in the synthesis and characterization of novel fluorine-containing polyetherimide. The synthesized compound exhibited notable properties characterized by Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC). The resulting fluorine-containing polyetherimide demonstrates significant potential in various applications, reflecting the compound's versatility in polymer science (Yu Xin-hai, 2010).
Involvement in Synthesis of Soluble Fluoro-Polyimides
The compound has been involved in the synthesis of soluble fluoro-polyimides, marking its importance in the field of polymer chemistry. These polyimides have been synthesized by reacting a fluorine-containing aromatic diamine with aromatic dianhydrides. The resulting polymers exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for high-performance applications (Xie et al., 2001).
Role in Crystallography
The compound has also been part of studies in crystallography, where its structural properties were explored. Research on crystal structures involving fluoro- or chloro-substituted derivatives provided insights into the conformational and structural dynamics of these compounds, contributing to a deeper understanding of their chemical behavior (Bats et al., 2014).
Chemical Reactions and Synthesis
In the field of synthetic chemistry, 4-Chloro-2-fluoro-1-(trifluoromethoxy)benzene has been used as a precursor or intermediate in various chemical reactions. For instance, it was involved in the preparation of an isolable pyridinium trifluoromethoxide salt, demonstrating its utility in facilitating nucleophilic trifluoromethoxylation reactions (Duran-Camacho et al., 2021).
properties
IUPAC Name |
4-chloro-2-fluoro-1-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJVLLCMDPZFPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-1-(trifluoromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




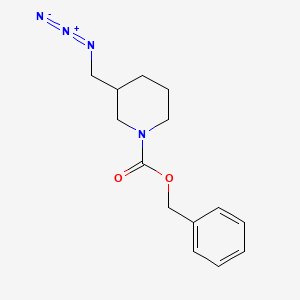

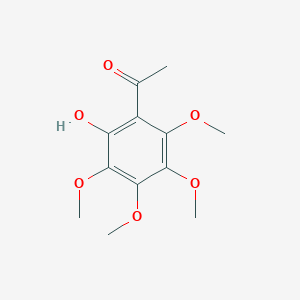
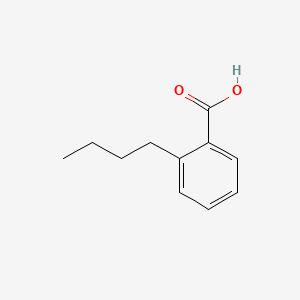

![2,6-Bis(3-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B3124190.png)
![2,6-Dipyridin-3-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B3124191.png)


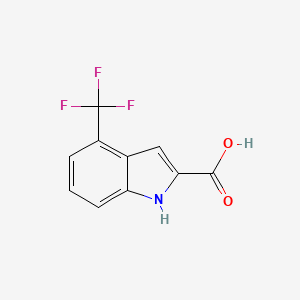
![[(1S,2R,3S,4S,6R,7R,8R,14R)-4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-(4-methylphenyl)sulfonyloxyacetate](/img/structure/B3124219.png)

